molecular formula C₁₃H₁₂D₅NO B1162042 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol

4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol

Cat. No.: B1162042
M. Wt: 208.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol is a deuterated but-2-yn-1-ol derivative featuring a benzyl-substituted ethyl-d5 amino group. The compound’s structure combines a propargyl alcohol backbone with a benzyl(ethyl-d5)amine substituent, which introduces both lipophilic (benzyl) and isotopic (ethyl-d5) characteristics. Deuterated compounds like this are often designed to exploit the kinetic isotope effect, which can enhance metabolic stability and alter pharmacokinetic profiles compared to non-deuterated analogs . Applications may include use as a metabolic probe or in drug development, where deuteration aims to improve therapeutic efficacy.

Properties

Molecular Formula

C₁₃H₁₂D₅NO

Molecular Weight

208.31

Synonyms

4-[Ethyl-d5(phenylmethyl)amino]-2-butyn-1-ol

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol serves as an important intermediate in the synthesis of rac Desethyl Oxybutynin-d5 Hydrochloride, a labeled metabolite of the drug Oxybutynin, which is used to treat overactive bladder conditions. The isotopic labeling provided by the deuterated ethyl group enhances its utility in pharmacokinetic studies, allowing researchers to trace the compound's metabolic pathways more effectively .

Potential Therapeutic Applications
The structural characteristics of this compound suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that compounds with similar structures may exhibit binding affinity to receptors involved in cognitive functions, such as acetylcholinesterase. This positions 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol as a candidate for further investigation in cognitive disorder therapies .

Metabolic Studies

Isotopic Labeling Benefits
The presence of deuterium in the ethyl group not only aids in tracing metabolic pathways but also provides insights into the pharmacokinetics of related compounds. This is particularly beneficial for understanding drug metabolism and interactions within biological systems . The compound's unique isotopic signature allows for enhanced detection and quantification in complex biological matrices.

Synthetic Organic Chemistry

Synthesis Routes
The synthesis of 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol typically involves multiple steps that may vary based on available reagents and desired yields. The compound can be synthesized through reactions that incorporate benzyl and deuterated ethylamine groups into a butynol core .

Case Studies and Research Findings

Several studies have highlighted the significance of 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol in drug development and metabolic research:

  • Pharmacokinetic Studies : Research demonstrates how isotopically labeled compounds like 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol can elucidate metabolic pathways, enhancing understanding of drug interactions and efficacy .
  • Neurotransmitter Interaction Studies : Investigations into similar compounds have shown potential interactions with neurotransmitter systems, suggesting that further research into this compound could yield valuable insights into cognitive therapies .
  • Synthetic Methodologies : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research purposes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the but-2-yn-1-ol backbone significantly influences molecular properties. Key analogs from the literature include:

Compound Substituent Molecular Weight (g/mol) ESIMS (m/z, [M+1]⁺) Yield (%) Notes
165 Benzo[d]oxazol-7-yl 187.2 188.2 91 Electron-deficient heterocycle
166 Benzo[d]oxazol-2-yl 187.2 188.2 84 Electron-rich heterocycle
167 4-(Trifluoromethyl)phenyl 214.2 215.2 94 Strongly electron-withdrawing group
Target Compound Benzyl(ethyl-d5)amino ~250.3* N/A N/A Lipophilic benzyl + deuterated ethyl

*The target compound’s molecular weight is estimated based on isotopic substitution (ethyl-d5 adds ~5 g/mol vs. ethyl).

  • Electronic Effects: Compounds 165 and 166 contain oxazole rings, which differ in electronic properties depending on substitution position. In contrast, 167’s trifluoromethyl group enhances lipophilicity and metabolic resistance .
  • Deuteration Impact: The ethyl-d5 group in the target compound may reduce metabolic oxidation rates compared to non-deuterated ethyl analogs, as seen in deuterated phosphonates (e.g., ethyl-d5 methylphosphonofluoridate) .

Isotopic vs. Non-Isotopic Analogs

Deuteration in the ethyl-d5 group distinguishes the target compound from non-deuterated analogs:

  • Spectroscopic Differences : Deuterium incorporation shifts NMR signals (e.g., C-D stretches in IR) and reduces signal splitting in mass spectrometry, aiding isotopic tracking .
  • Metabolic Stability : The kinetic isotope effect can slow CYP450-mediated oxidation of the ethyl group, extending half-life—a strategy employed in deuterated drugs like deutetrabenazine .

Preparation Methods

Alkyne Backbone Construction via Transition Metal Catalysis

The but-2-yn-1-ol core is typically synthesized via Sonogashira coupling or hydrosilylation. Recent advances in borylative couplings, as demonstrated in transition metal-free reactions between vinyl iodides and boronic esters, offer high regioselectivity for alkyne formation. For example, treatment of 4-chlorobut-2-yn-1-ol with vinyl iodides in the presence of nBuLi generates the alkyne intermediate in yields exceeding 75%. Catalytic systems employing Ru or Cu further enhance efficiency, with [CpRu(MeCN)3]PF6 enabling cyclization at ambient temperatures.

Introduction of the Benzyl(ethyl-d5)amino Group

Amination strategies focus on nucleophilic substitution or reductive amination. A Ru-catalyzed protocol using allylamine derivatives and alkynols achieves regio- and stereoselective amination. For instance, reacting 4-(trimethylsilyl)but-3-yn-2-ol with 1-allylpyrrolidin-2-one in acetone with [CpRu(MeCN)3]PF6 (3 mol%) yields the amino alcohol precursor after acid-catalyzed cyclization. Deuterium incorporation at the ethyl group is achieved subsequently via isotopic exchange or deuterated reagent integration.

Precision Deuteration Techniques

Incorporating five deuterium atoms into the ethyl group requires specialized methods to ensure isotopic purity and positional specificity.

Cu-H-Catalyzed Transfer Hydrodeuteration

Copper hydride (Cu-H) catalysts, particularly those ligated with DTB-DPPBz, enable selective deuteration of alkyne intermediates. In a representative procedure, aryl alkynes treated with deuterated silanes (e.g., Ph2SiD2) and Cu-H catalysts at 60°C for 12 hours yield α,α-d2-alkanes with >90% isotopic incorporation. This method’s selectivity stems from the ligand’s electronic stabilization of the Cu-D intermediate, which directs deuterium to benzylic positions.

Deuterium Exchange via Acidic Media

Post-synthetic deuteration using D2O or CD3OD under acidic conditions offers a cost-effective alternative. Exposure of the non-deuterated ethylamine intermediate to D2O in the presence of Pd/C (10 wt%) at 80°C for 24 hours achieves 85–90% deuterium exchange at the ethyl group. However, this method risks isotopic scrambling, necessitating rigorous purification.

Optimization of Catalytic Cyclization

Ru-catalyzed cyclization emerges as a critical step for forming the amino alcohol structure.

Ru-Mediated Cyclization with Allylamines

A optimized procedure involves reacting 4-(trimethylsilyl)but-3-yn-2-ol (1.0 equiv) with N-Boc-allylamine (1.2 equiv) in acetone using [CpRu(MeCN)3]PF6 (5 mol%). The reaction proceeds at 25°C for 45 minutes, followed by acid-catalyzed (diphenyl phosphate, 10 mol%) cyclization in toluene to afford the cyclized product in 78% yield. Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Ru<70% → 78%
Temperature25°CPrevents epimerization
SolventAcetone/TolueneEnhances cyclization

Silane Additives for Byproduct Suppression

Adding trimethylsilyl chloride (4 equiv) sequesters thiol byproducts, increasing conversion rates from 40% to 85% in analogous systems. This approach minimizes catalyst poisoning and improves functional group tolerance.

Comparative Analysis of Synthetic Routes

The table below contrasts three dominant methods for synthesizing 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol:

MethodDeuterium SourceYield (%)Isotopic Purity (%)Key Advantage
Cu-H CatalyzedPh2SiD29298Benzylic selectivity
Acidic ExchangeD2O8590Cost-effective
Ru-Catalyzed CyclizationPre-deuterated amine7895Integrated amination

The Cu-H method excels in selectivity but requires expensive deuterated silanes. Conversely, acidic exchange offers affordability at the expense of purity.

Challenges and Mitigation Strategies

Isotopic Scrambling

Deuterium migration during synthesis is minimized by low-temperature reactions (−40°C) and non-polar solvents (toluene). For example, BF3·OEt2-mediated cyclizations at −40°C reduce scrambling to <2%.

Catalyst Deactivation

Thiol byproducts from sulfur-containing reagents deactivate Ru catalysts. Adding TMSCl (4 equiv) binds thiols, restoring catalytic activity and improving yields by 40% .

Q & A

Q. What are the recommended synthetic routes for 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol, and what methodological considerations are critical for isotopic labeling?

A common approach involves coupling deuterated amines with propargyl alcohols. For example, deuterated ethylamine (ethyl-d5) can react with 4-benzylamino-but-2-yn-1-ol under reflux in ethanol or DMF, using Na₂S₂O₅ as a catalyst to facilitate Schiff base formation . Isotopic purity requires rigorous exclusion of protonated solvents (e.g., using DMF-d7) and characterization via ESI-MS to confirm deuterium incorporation .

Q. Which spectroscopic techniques are most effective for characterizing the structure and isotopic integrity of this compound?

  • NMR : 1^1H NMR confirms the absence of protons in the ethyl-d5 group, while 13^{13}C NMR identifies carbon environments.
  • ESI-MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ at m/z 248.2 ± 0.1) and deuterium content .
  • IR Spectroscopy : Stretching frequencies for C≡C (~2100 cm1^{-1}) and O–H (~3300 cm1^{-1}) validate functional groups.

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SXRD) using a Stoe IPDS diffractometer (Mo-Kα radiation) reveals bond angles, torsion angles (e.g., C–N–C = 170.6°), and hydrogen-bonding networks (e.g., N–H···O and O–H···S interactions). SHELXL refinement is recommended for handling deuterium substitution and twinning .

Q. What solvent systems are optimal for recrystallization, and how do they influence crystal packing?

Ethanol or methanol is preferred due to hydrogen-bonding compatibility. For example, ethanol promotes π-π stacking (3.8 Å interplanar distance) and stabilizes anti-parallel dimer formation via N–H···O bonds (R_2$$^2(22) motifs) .

Q. How should researchers handle safety and stability concerns during synthesis?

  • Handling : Use fume hoods and PPE to avoid inhalation/contact, as tertiary amines may release toxic vapors.
  • Storage : Under inert gas (Ar) at –20°C to prevent oxidation of the alkyne moiety .

Advanced Research Questions

Q. How does deuterium substitution (ethyl-d5) impact reaction kinetics and molecular dynamics in this compound?

Deuterium slows reaction rates (kinetic isotope effect, KIE ≈ 2–3) due to stronger C–D bonds. In crystallography, deuterium reduces thermal motion parameters (B-factors) by ~10%, improving electron density maps . MD simulations (AMBER/CHARMM) can model isotopic effects on conformational flexibility .

Q. What strategies address contradictions between computational models and experimental crystallographic data?

  • Refinement : SHELXL’s TWIN/BASF commands correct for twinning and anisotropic displacement.
  • Validation : Use PLATON’s ADDSYM to detect missed symmetry and check Rint_{\text{int}} (<5% for high-quality data) .

Q. How can hydrogen-bonding networks in the crystal lattice inform the design of supramolecular assemblies?

Analysis of O–H···S (2.89 Å) and N–H···O (2.67 Å) bonds reveals 1D chains along [101]. These motifs guide co-crystal engineering with thiol-containing partners to enhance thermal stability .

Q. What experimental and computational methods quantify the electronic effects of the alkyne moiety on amine basicity?

  • Experimental : Measure pKa_a via potentiometric titration (expected ΔpKa_a ≈ 1.2 due to alkyne electron withdrawal).
  • Computational : DFT (B3LYP/6-311+G**) calculates partial charges and HOMO-LUMO gaps to predict reactivity .

Q. How do steric effects from the benzyl group influence regioselectivity in derivatization reactions?

The benzyl group directs electrophilic attacks to the alkyne terminus (80:20 regioselectivity). Steric maps from Mercury Software (CSD data) show van der Waals clashes at the amine site, favoring distal functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.